molecular formula C10H13ClN2O3S B11817995 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol

Cat. No.: B11817995
M. Wt: 276.74 g/mol
InChI Key: SLZCTQNHEAORIC-UHFFFAOYSA-N
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Description

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol (CAS 1352497-26-7) is a specialized chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a piperidine ring connected via a sulfonamide linker to a chlorinated hydroxypyridine core, a structure recognized as a privileged scaffold in drug discovery . Sulfonyl piperidine derivatives are investigated as key synthetic intermediates for developing novel therapeutic agents, with documented research interest in their use for treating prokineticin-mediated diseases and other disorders. The primary research value of this compound lies in its application as a versatile precursor for constructing more complex, biologically active molecules. Its molecular structure presents three distinct points for chemical modification: the chlorine atom on the pyridine ring is amenable to nucleophilic aromatic substitution, the hydroxyl group can undergo alkylation or acylation, and the secondary amine of the piperidine ring can be functionalized via N-alkylation or N-acylation . This multi-functional nature allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. Mechanistically, compounds within this class are explored for their potential to interact with various biological targets. Piperidine-based fragments are integral to more than twenty classes of pharmaceuticals, often contributing to desired pharmacodynamic and pharmacokinetic properties . The sulfonamide group, in particular, is a common motif in many bioactive molecules and FDA-approved drugs. Researchers will find this reagent particularly valuable for projects aimed at hit-to-lead optimization and for exploring new chemical space in infectious disease and central nervous system (CNS) drug discovery. This product is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

3-chloro-5-piperidin-1-ylsulfonyl-1H-pyridin-4-one

InChI

InChI=1S/C10H13ClN2O3S/c11-8-6-12-7-9(10(8)14)17(15,16)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14)

InChI Key

SLZCTQNHEAORIC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloropyridine and piperidine.

    Sulfonylation: The piperidine is sulfonylated using a sulfonyl chloride reagent to form piperidin-1-ylsulfonyl chloride.

    Coupling Reaction: The piperidin-1-ylsulfonyl chloride is then coupled with 3-chloropyridine in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methylene group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of 3-chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-one.

    Reduction: Formation of 3-chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-methanol.

Scientific Research Applications

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

3-Chloro-5-((4-isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol
  • Core Structure : Pyridine with hydroxyl, chlorine, and sulfonamide substituents.
  • Key Difference : The sulfonamide group incorporates a 4-isopropylpiperazine ring instead of piperidine.
  • This modification could enhance selectivity for specific targets, such as kinases or GPCRs, where bulkier substituents are tolerated .
Isatin Sulfonamide Derivatives (e.g., Compound 3a)
  • Core Structure : Indolin-2-one fused with a sulfonamide-piperidine group.
  • Key Difference: The indolinone core replaces pyridine, introducing additional hydrogen-bonding sites.
  • Biological Activity: Compound 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one) demonstrated potent anticancer activity against HepG2 cells (IC₅₀ = 16.8 µM) and strong binding to EGFR (ΔG = −21.74 kcal/mol). The indolinone scaffold may facilitate π-π stacking interactions with tyrosine kinase domains, a feature absent in the pyridine-based target compound .
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile
  • Core Structure : Oxazole ring with sulfonamide-piperidine, tolyl, and nitrile groups.
  • Biological Activity : Exhibited cytokinin-like activity in plant growth assays, suggesting the sulfonamide-piperidine group may mimic natural hormone structures. The nitrile group could enhance metabolic stability compared to the hydroxyl group in the target compound .
4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic Acid
  • Core Structure : Phenyl ring with methoxy, sulfonamide-piperidine, and boronic acid groups.
  • Key Difference : The boronic acid enables use in Suzuki-Miyaura cross-coupling reactions, making it a synthetic intermediate rather than a therapeutic agent. The methoxy group enhances electron density, contrasting with the electron-withdrawing chlorine in the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Application Key Reference
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol Pyridine Cl, OH, piperidin-1-ylsulfonyl ~302.8 (estimated) Potential anticancer, kinase inhibition
3a (Isatin derivative) Indolin-2-one Piperidin-1-ylsulfonyl, p-tolyl, ketone ~487.5 Anticancer (IC₅₀ = 16.8 µM), EGFR binding
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Oxazole Tolyl, CN, piperidin-1-ylsulfonyl ~329.4 Cytokinin-like activity
4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic acid Phenyl OMe, B(OH)₂, piperidin-1-ylsulfonyl ~323.2 Chemical synthesis intermediate

Key Research Findings

Anticancer Activity: The sulfonamide-piperidine group is a recurring motif in compounds targeting EGFR and inducing apoptosis (e.g., compound 3a). The pyridine-based target compound may exhibit similar mechanisms but with altered pharmacokinetics due to its hydroxyl and chlorine substituents .

Cytokinin-like Activity :

  • The oxazole derivative () suggests that sulfonamide-piperidine groups can mimic natural plant hormones. The target compound’s pyridine core may offer greater stability in biological systems compared to oxazole .

Synthetic Utility :

  • Phenylboronic acid derivatives () highlight the versatility of sulfonamide-piperidine groups in medicinal chemistry synthesis. The target compound could serve as a precursor for further functionalization .

Biological Activity

3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound has the molecular formula C10H12ClN3O2SC_{10}H_{12}ClN_{3}O_{2}S and a molecular weight of approximately 276.75 g/mol. Its structure includes a pyridine ring substituted with a chloro group and a piperidinylsulfonyl moiety, which contributes to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₂ClN₃O₂S
Molecular Weight276.75 g/mol
Melting PointNot specified
DensityNot specified

Synthesis Methods

The synthesis of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol can be approached through various methods, typically involving the reaction of piperidine derivatives with chlorinated pyridine compounds. The specific synthetic routes can vary, but common methods include:

  • Nucleophilic substitution reactions involving piperidine derivatives.
  • Coupling reactions with sulfonyl chlorides to introduce the sulfonyl group.
  • Hydroxylation processes to incorporate the hydroxyl group at the 4-position of the pyridine ring.

These methods facilitate controlled synthesis, allowing for further exploration of the compound's properties .

In Vitro Studies

In vitro studies on structurally related compounds have provided insights into potential biological activities. For instance, derivatives exhibiting similar functional groups were evaluated for their antimicrobial efficacy, revealing minimum inhibitory concentrations (MIC) in the low microgram range against pathogenic bacteria . Such findings underscore the need for further investigation into 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol's effectiveness against similar targets.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals diverse biological activities:

Compound NameStructural FeaturesBiological Activity
4-AminopyridineAmino group at position 4Neuroprotective effects
N-(Piperidin-1-sulfonyl)-2-pyridinesulfonamideSulfonamide groupsAntitumor activity
2-Chloro-N-(piperidin-1-sulfonyl)acetamideChloro and sulfonamide groupsAntimicrobial properties

This table illustrates how variations in functional groups can significantly influence biological activity, highlighting the unique potential of 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol.

Q & A

Q. What are the standard protocols for synthesizing 3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-ol?

  • Methodological Answer: Synthesis typically involves sequential reactions:

Sulfonation: Introduce the sulfonyl group using piperidine derivatives under anhydrous conditions (e.g., DCM or DMF as solvents).

Chlorination: Use POCl₃ or SOCl₂ at reflux temperatures (~80–100°C) to substitute hydroxyl groups with chlorine.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Key analytical techniques include ¹H/¹³C NMR to confirm substitution patterns and HPLC-MS for purity assessment (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions (e.g., piperidinyl-sulfonyl integration) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 317.03) and fragmentation patterns .
  • HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to improve reaction yield?

  • Methodological Answer: Variables influencing sulfonation efficiency:
Parameter Optimal Range Impact
SolventDMFEnhances sulfonyl chloride reactivity
Temperature0–5°C (stepwise)Minimizes side reactions (e.g., hydrolysis)
CatalystPyridineNeutralizes HCl byproduct, accelerating reaction
Post-reaction, quenching with ice-water and extraction with ethyl acetate improves yield (70–85%) .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer:
  • Dose-Response Analysis: Validate IC₅₀ values using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .
  • Structural Confirmation: Re-examine compound purity and stereochemistry via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity) .
  • Meta-Analysis: Cross-reference datasets with structurally analogous compounds (e.g., trifluoromethyl-pyridine derivatives) to identify assay-specific biases .

Q. How do structural modifications influence biological activity?

  • Methodological Answer: Comparative Structure-Activity Relationship (SAR) studies reveal:
Modification Biological Impact Reference
Replacement of Cl with CF₃Enhanced kinase inhibition (IC₅₀ ↓ 40%)
Piperidine → Piperazine substituentReduced solubility, increased cytotoxicity
Hydroxyl group removalLoss of H-bonding with target proteins
Computational modeling (e.g., molecular docking ) predicts binding affinities to targets like EGFR or PI3K .

Q. What in silico methods predict biological targets for this compound?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina with protein structures (PDB ID: 1M17 for kinases) to identify binding pockets .
  • Pharmacophore Mapping: Align functional groups (e.g., sulfonyl, chloro) with known pharmacophores using Schrödinger Suite .
  • ADMET Prediction: SwissADME to estimate permeability (LogP ≈ 2.1) and cytochrome P450 interactions .

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